![molecular formula C13H28N4OS B14614743 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is an organic compound with the molecular formula C₁₃H₂₈N₄OS It is characterized by the presence of a hydrazinylidenemethyl group and an octylsulfanylpropyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea typically involves the reaction of hydrazine derivatives with appropriate urea precursors. One common method includes the condensation of hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reacted with an isocyanate to yield the desired urea derivative. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents may also be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
作用機序
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[(E)-hydrazinylidenemethyl]-3-(3-hexylsulfanylpropyl)urea: Similar structure but with a shorter alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea: Similar structure but with a longer alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-phenylsulfanylpropyl)urea: Similar structure but with an aromatic group instead of an alkyl chain.
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The octylsulfanyl group provides a balance between hydrophobicity and flexibility, making it suitable for various applications. Additionally, the hydrazinylidenemethyl group offers potential for diverse chemical modifications and interactions with biological targets.
特性
分子式 |
C13H28N4OS |
|---|---|
分子量 |
288.46 g/mol |
IUPAC名 |
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea |
InChI |
InChI=1S/C13H28N4OS/c1-2-3-4-5-6-7-10-19-11-8-9-15-13(18)16-12-17-14/h12H,2-11,14H2,1H3,(H2,15,16,17,18) |
InChIキー |
XRWZPUOHJZIQMD-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCSCCCNC(=O)N/C=N/N |
正規SMILES |
CCCCCCCCSCCCNC(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
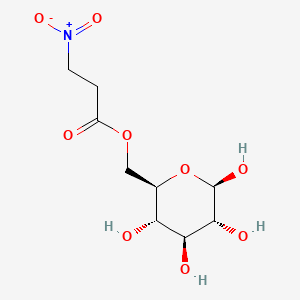
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)
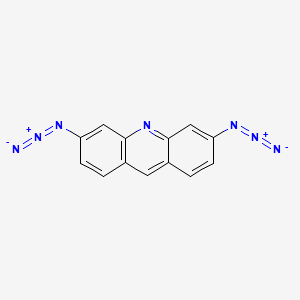

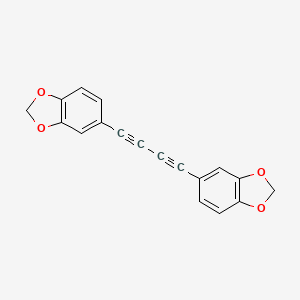
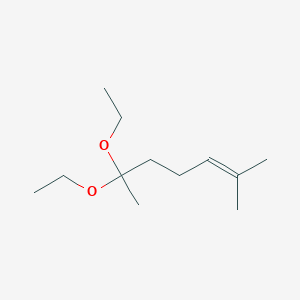
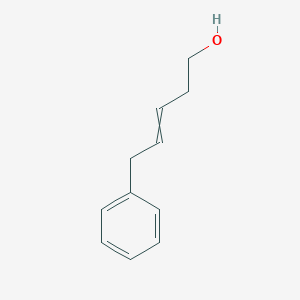
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
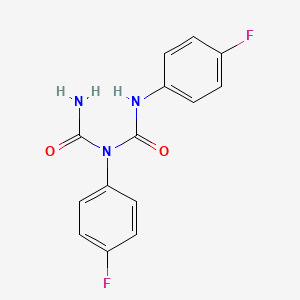

![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
